6-Ethynylpyridine-3-carboxylic acid
Overview
Description
6-Ethynylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol It is a derivative of pyridine, featuring an ethynyl group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for 6-Ethynylpyridine-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Ethynylpyridine-3-carboxylic acid is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethynylpyridine-3-carboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 6-Ethynylnicotinic acid
- 3-Pyridinecarboxylic acid, 6-ethynyl
Comparison: 6-Ethynylpyridine-3-carboxylic acid is unique due to the specific positioning of the ethynyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted research applications.
Biological Activity
6-Ethynylpyridine-3-carboxylic acid (CAS Number: 450368-21-5) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethynyl group attached to the 6-position of a pyridine ring, with a carboxylic acid functional group at the 3-position. Its molecular formula is , and it has a molecular weight of 147.13 g/mol. The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can modulate enzyme activity through π-π interactions with aromatic residues and hydrogen bonding with amino acid side chains, influencing biochemical pathways.
- NMDA Receptor Modulation : Preliminary studies suggest potential interactions with N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. NMDA antagonists have been shown to exert neuroprotective effects, indicating that derivatives like this compound may have similar properties .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyridine derivatives, indicating that compounds with similar structures may exhibit significant antibacterial effects. For example, derivatives synthesized from pyridine carboxylic acids showed promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | High (MIC < 10 µg/mL) | Moderate (MIC ~ 50 µg/mL) |
Compound B | Moderate (MIC ~ 30 µg/mL) | High (MIC < 10 µg/mL) |
These findings suggest that this compound could be further explored for its antimicrobial potential .
Neuroprotective Effects
Research into NMDA receptor antagonists has highlighted their role in neuroprotection. Compounds similar to this compound have been shown to reduce excitotoxicity in neuronal models, which may contribute to their therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Antimicrobial Efficacy : A study involving synthesized pyridine derivatives demonstrated that certain analogs exhibited enhanced activity against S. aureus through mechanisms involving DNA gyrase inhibition, which is crucial for bacterial DNA replication. The most active compounds showed MIC values lower than those of standard antibiotics like fluoroquinolones .
- Neuroprotective Properties : In animal models, compounds structurally related to this compound were tested for their ability to mitigate the effects of neurotoxic agents. Results indicated significant reductions in seizure activity and mortality rates when administered prior to exposure to organophosphate pesticides .
Properties
IUPAC Name |
6-ethynylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQLEDPZCOECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590919 | |
Record name | 6-Ethynylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-21-5 | |
Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethynylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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